N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Medicinal Chemistry Synthetic Methodology Derivatization

The essential nimesulide reduced metabolite with a free 4-amino handle—absent in the nitro parent or hydroxy analogs—enabling regioselective acylation, sulfonylation, and thiourea synthesis for COX-2 inhibitor SAR libraries. Serves as the definitive LC-MS/MS reference standard for nimesulide metabolite quantification in ADME, clinical PK, and forensic toxicology. Solid-state identity confirmed by XRPD and melting point (168–170°C). Procure ≥98% purity for reproducible synthetic and analytical outcomes.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 51765-60-7
Cat. No. B139960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-phenoxyphenyl)methanesulfonamide
CAS51765-60-7
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
InChIKeyYOLBGXWXHOCLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS 51765-60-7): Verified Identity, Specification, and Structural Differentiation for Procurement


N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS 51765-60-7) is a diaryl ether-containing sulfonamide derivative characterized by a primary aromatic amine at the 4-position and a phenoxy substituent at the 2-position of the aniline ring [1]. It is the direct reduced metabolite of the COX-2 selective inhibitor nimesulide (CAS 51803-78-2), formed by reduction of the 4-nitro group to the corresponding 4-amino moiety . The compound has a molecular formula of C₁₃H₁₄N₂O₃S and a molecular weight of 278.33 g/mol, with an experimentally determined melting point of 168–170 °C . It serves as a key synthetic intermediate in the preparation of nimesulide-derived analogs, thioureas, and novel sulfonamide scaffolds [2][3].

Why N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS 51765-60-7) Cannot Be Replaced by Generic Sulfonamides or Structural Analogs


Substitution with generic sulfonamides or closely related analogs such as the parent nimesulide (CAS 51803-78-2), 4-hydroxy nimesulide (CAS 109032-22-6), or positional isomers like N-(2-phenoxyphenyl)methanesulfonamide is not scientifically valid for applications requiring the reduced aromatic amine functionality. The 4-amino group in this compound provides a nucleophilic handle for regioselective derivatization (e.g., acylation, sulfonylation, thiourea formation) that is absent in the 4-nitro (nimesulide) or 4-hydroxy analogs [1]. This functional group distinction dictates both synthetic utility and analytical behavior: the compound produces a distinct ESI-MS/MS fragmentation pattern on Q Exactive Plus Orbitrap instruments with 45 curated spectra that differs fundamentally from nimesulide [2]. Furthermore, the positional arrangement of the phenoxy group at the 2-position and the amine at the 4-position on the aniline ring is critical; analogs with alternative substitution patterns (e.g., 4-phenoxy without the 2-substituent or 2-phenoxy with different amine positioning) exhibit divergent physicochemical properties, including altered LogP, hydrogen bonding capacity, and crystal packing, as demonstrated by X-ray powder diffraction studies of nimesulide derivatives [3]. These differences preclude direct substitution without compromising synthetic outcomes, analytical accuracy, or biological interpretation.

Quantitative Differentiation Evidence for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS 51765-60-7) vs. Comparators


Synthetic Utility: Direct Intermediate for Nimesulide-Derived Glycolamide Esters and Dicarboximides

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide serves as the essential starting material for the synthesis of nimesulide-based glycolamide esters and ethanoanthracene dicarboximides, a role that nimesulide itself cannot fulfill due to the lack of a free primary amine. In a published synthetic protocol, this compound was prepared in quantitative yield from nimesulide via nitro reduction, then reacted with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid to afford the corresponding dicarboximide in high yield [1]. The same amine intermediate has been employed in three-step syntheses of novel glycolamide esters starting from nimesulide [2]. The nucleophilic 4-amino group enables regioselective acylation and sulfonylation that is structurally impossible with the 4-nitro precursor nimesulide, the 4-hydroxy metabolite, or the 2-phenoxy positional isomer lacking the para-amine [3].

Medicinal Chemistry Synthetic Methodology Derivatization

Physicochemical Property Differentiation: Experimental Melting Point vs. Parent Nimesulide

The target compound exhibits a well-defined melting point range of 168–170 °C as an off-white to dark beige solid , which differs substantially from the melting point of its parent compound nimesulide (CAS 51803-78-2, typically 143–144 °C). This 24–27 °C elevation in melting point is consistent with the replacement of the electron-withdrawing nitro group with an electron-donating amino group, altering intermolecular hydrogen bonding capacity and crystal lattice energy. Computational predictions using the Modified Grain method estimate a melting point of 184.79 °C , which overestimates but qualitatively aligns with the experimentally observed increase relative to nimesulide. The compound is soluble in chloroform and methanol , with a calculated ACD/LogP of 0.95 and ACD/LogD (pH 7.4) of 1.60 , indicating moderate lipophilicity suitable for both aqueous and organic solvent handling.

Analytical Chemistry Quality Control Preformulation

Analytical Reference Standard Availability: Certified Purity Grade vs. Research-Grade Material

This compound is available as a certified analytical reference standard from Toronto Research Chemicals (TRC) under catalog number A621600, with explicit application labeling as 'a metabolite of Nimesulide' . This distinguishes it from generic research-grade material (e.g., AKSci catalog 9787CR at 95% purity or MolCore MCS01643 at NLT 97% ), which lack the certified reference standard designation and accompanying documentation required for validated bioanalytical methods. The TRC reference standard provides traceability and lot-specific characterization suitable for LC-MS/MS method validation, metabolite identification in pharmacokinetic studies, and forensic toxicology applications. The compound's mass spectral profile is curated in the mzCloud database (Reference 2455) with 45 high-resolution MS/MS spectra acquired on a Q Exactive Plus Orbitrap using ESI ionization [1], enabling confident identification in complex biological matrices.

Analytical Chemistry Metabolite Identification Bioanalysis

Computational and Structural Characterization: X-ray Diffraction Data for Solid-State Identity Verification

The crystal structure of N-(4-amino-2-phenoxyphenyl)methanesulfonamide has been determined experimentally from X-ray powder diffraction data, and its electronic structure was calculated at the DFT level [1]. This structural characterization provides unambiguous solid-state identity confirmation that distinguishes the reduced amine from nimesulide (which has a different crystal packing arrangement due to the nitro group) and from the phthalimide derivative N-[4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-2-phenoxyphenyl] methanesulfonamide, which was also structurally characterized in the same study [1]. The experimentally derived unit cell parameters and calculated HOMO-LUMO gaps provide a fingerprint for polymorph identification and quality control that cannot be obtained from solution-phase analytical methods alone. The hydrogen bond donor count is 2 (vs. 1 for nimesulide) and the hydrogen bond acceptor count is 5, with a topological polar surface area of 90 Ų , influencing both solubility and membrane permeability.

Solid-State Chemistry Polymorph Screening Computational Chemistry

Procurement-Driven Application Scenarios for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS 51765-60-7)


Synthesis of Nimesulide-Derived Glycolamide Esters and Dicarboximide Analogs

This compound serves as the requisite nucleophilic amine intermediate for preparing nimesulide-derived glycolamide esters and ethanoanthracene dicarboximides [1]. Starting from this reduced amine, researchers can perform regioselective N-acylation or N-sulfonylation to generate diverse analog libraries for structure-activity relationship (SAR) studies targeting COX-2 inhibition or other sulfonamide-based pharmacophores [2]. The quantitative conversion of nimesulide to this amine via nitro reduction establishes a reliable two-step synthetic pathway from commercially available nimesulide to functionalized derivatives.

Bioanalytical Method Development and Metabolite Quantification in Pharmacokinetic Studies

As the primary reduced metabolite of nimesulide, this compound is essential as a certified reference standard (e.g., TRC A621600) for developing and validating LC-MS/MS methods to quantify nimesulide metabolism in plasma, urine, or tissue samples [1][2]. The availability of 45 curated high-resolution MS/MS spectra in the mzCloud database (Reference 2455) enables confident metabolite identification using Q Exactive Orbitrap or comparable HRMS platforms [3]. This application supports preclinical ADME studies, clinical pharmacokinetic trials, and forensic toxicology casework involving nimesulide exposure.

Synthesis of Antiviral and Anticancer Thiourea Derivatives

The free 4-amino group of this compound has been employed as a nucleophile for reacting with alkyl/aryl isothiocyanates to generate a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas [1]. These thiourea derivatives have been evaluated for antiviral and anticancer activities, establishing this amine as a versatile building block for biologically active molecule discovery programs. Procurement of the pure amine ensures consistent synthetic outcomes and reproducible biological assay results.

Solid-State Characterization and Polymorph Screening of Nimesulide-Related Compounds

The published crystal structure of this compound, solved from X-ray powder diffraction data and validated by DFT calculations [1], provides a reference fingerprint for solid-state characterization studies. This information supports polymorph screening efforts, formulation development for nimesulide derivatives, and quality control applications where solid-state identity must be verified independently of solution-phase analytical methods. The distinct melting point (168–170 °C) provides a rapid, low-cost identity confirmation metric for incoming material inspection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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